2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
Description
Properties
Molecular Formula |
C14H9F6N |
|---|---|
Molecular Weight |
305.22 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H9F6N/c15-13(16,17)10-4-2-1-3-9(10)8-5-6-12(21)11(7-8)14(18,19)20/h1-7H,21H2 |
InChI Key |
ZEOQJPCQMWEDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Catalytic Reduction and Rearrangement Route
Overview:
One of the most established synthetic routes to fluorinated diamino biphenyl derivatives, closely related to 2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, involves:
- Catalytic reduction of nitro-substituted trifluoromethyl biphenyl precursors.
- Rearrangement of hydrazine intermediates in acidic media.
- Isolation and purification of the amine product.
Synthesis of 3,3'-Bis(trifluoromethyl)diphenylhydrazine:
- Starting from m-nitrobenzotrifluoride, a catalytic reduction is performed using hydrazine hydrate as a reducing agent.
- The reaction is catalyzed by palladium on carbon (Pd/C) in the presence of an inorganic base.
- The solvent is typically a low-boiling-point alcohol.
- Reaction temperature ranges from 40°C to 76°C.
- This step yields the hydrazine intermediate 3,3'-bis(trifluoromethyl)diphenylhydrazine.
Rearrangement to this compound:
- The hydrazine intermediate is subjected to a rearrangement reaction in an inorganic acid aqueous solution.
- The reaction is conducted under a protective gas atmosphere (e.g., nitrogen) at temperatures between -10°C and 20°C.
- The pH of the reaction mixture is carefully controlled, often adjusted to acidic conditions (pH 0–2) to facilitate rearrangement and product precipitation.
- After completion, the product is isolated by neutralization with alkaline aqueous solution and subsequent extraction.
-
- The crude product is purified by crystallization or solid-liquid separation.
- Catalysts such as Pd/C are filtered off and can be reused, which improves cost efficiency.
- Mild reaction conditions.
- Use of hydrazine hydrate avoids the need for high-pressure hydrogen gas.
- High yield and purity.
- Environmentally friendlier due to mild reagents and reusable catalysts.
- Suitable for continuous production.
Reference Data Table:
| Step | Conditions | Reagents/Catalysts | Yield & Notes |
|---|---|---|---|
| Catalytic reduction | 40–76°C, low-boiling alcohol solvent | Hydrazine hydrate, Pd/C, inorganic base | High conversion to hydrazine intermediate |
| Rearrangement | -10°C to 20°C, acidic aqueous medium | Inorganic acid, protective gas | Product precipitation as acid salt |
| Isolation & purification | Neutralization with alkaline solution | Alkali aqueous solution | Crystallization, solid-liquid separation |
Alternative Synthetic Approach via Hydrogenation
Overview:
Another method involves direct hydrogenation of 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl to the corresponding diamine derivative, which is structurally related.
- The dinitrobiphenyl compound is dissolved in toluene.
- Hydrogenation is carried out in a stainless steel autoclave under hydrogen pressure (~1 MPa).
- Catalyst used is 5% Pd/C (palladium on carbon).
- Reaction temperature is maintained at 60°C for approximately 6 hours.
- After hydrogenation, the catalyst is removed by filtration.
- The solvent is evaporated under reduced pressure.
- The product crystallizes out and is collected by solid-liquid separation.
- Straightforward and scalable.
- High purity product obtained.
- Well-established catalytic hydrogenation process.
Reference Data Table:
| Parameter | Details |
|---|---|
| Starting material | 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl |
| Solvent | Toluene |
| Catalyst | 5% Pd/C |
| Hydrogen pressure | 1 MPa |
| Temperature | 60°C |
| Reaction time | 6 hours |
| Yield | ~67% (28.5 g from 42.5 g starting material) |
Rearrangement via Hydrazobenzene Intermediate
Overview:
This method synthesizes the target amine via rearrangement of 3,3'-bis(trifluoromethyl)hydrazobenzene in the presence of inorganic acid.
- 3,3'-Bis(trifluoromethyl)hydrazobenzene is prepared in an alkaline aqueous solution using nitrobenzotrifluoride as a precursor.
- Catalytic system includes phase transfer catalysts (e.g., sodium dodecyl benzene sulfonate) and co-catalysts (e.g., 2,3-dichloro-1,4-naphthoquinone).
- The hydrazobenzene intermediate undergoes rearrangement in an inorganic acid aqueous solution.
- The product is isolated after acid-base workup.
- Mild reaction conditions.
- Environmentally friendly.
- High product quality and yield.
- Suitable for continuous industrial production.
Reference Data Table:
| Step | Conditions | Catalysts/Agents | Notes |
|---|---|---|---|
| Hydrazobenzene synthesis | Alkaline aqueous medium | Pd/C, phase transfer catalyst, co-catalyst | Efficient formation of hydrazobenzene |
| Rearrangement | Acidic aqueous medium, mild temp | Inorganic acid | High yield of diamino biphenyl |
Chemical Reactions Analysis
Types of Reactions
2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as polymers with exceptional thermal and mechanical properties
Mechanism of Action
The mechanism of action of 2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular pathways .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties of Biphenyl-4-amine Derivatives
Key Observations:
Electronic Effects : Trifluoromethyl groups are stronger electron-withdrawing groups than halogens (F, Cl), reducing electron density on the biphenyl core. This enhances charge transport in optoelectronic applications compared to halogenated analogs .
Torsional Barriers : The torsional barrier (V₂) for [1,1'-biphenyl]-4-amine is -4.39 kcal·mol⁻¹, while electron-withdrawing substituents like -Cl lower this value (-4.64 kcal·mol⁻¹) by increasing conjugation rigidity . The 2',3-di-CF₃ substitution likely further reduces torsional flexibility, though exact data are unavailable.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Biological Activity
2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a compound of interest due to its unique structural characteristics and biological activities. The presence of trifluoromethyl groups enhances the lipophilicity and electronic properties of the molecule, making it a candidate for various pharmacological applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the introduction of trifluoromethyl groups to the biphenyl structure through electrophilic aromatic substitution. This method allows for precise control over the position of substituents, which is crucial for optimizing biological activity.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Electrophilic Aromatic Substitution | Trifluoromethylating agent | Acidic medium |
| 2 | Amination | Amine source | Basic conditions |
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing arylamines with trifluoromethyl groups have shown promising results against various bacterial strains and fungi.
In a study evaluating the antibacterial properties of arylamine derivatives, it was found that the position of the trifluoromethyl group significantly influenced antimicrobial efficacy. Compounds with the trifluoromethyl group in meta positions generally exhibited higher antibacterial activity compared to those in para positions.
Table 2: Antibacterial Activity Comparison
| Compound | Position of -CF3 | Activity (MIC µg/mL) |
|---|---|---|
| A | Ortho | 8 |
| B | Meta | 4 |
| C | Para | 16 |
The mechanism by which this compound exerts its biological effects is linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with cellular targets, leading to increased cytotoxicity against pathogens.
Case Study: Antimalarial Activity
A recent study identified novel compounds with structural similarities to this compound that displayed potent activity against Plasmodium falciparum, the causative agent of malaria. These compounds were shown to inhibit key enzymes involved in the parasite's metabolic pathways, demonstrating potential for further development as antimalarial agents.
Table 3: Antimalarial Activity Data
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound 1 | 5.0 | DXPS |
| Compound 2 | 3.5 | Other metabolic pathways |
Q & A
Q. What are the optimal synthetic routes for 2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For trifluoromethyl groups, fluorinating agents like Selectfluor or Ruppert-Prakash reagents may be employed. Key considerations:
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands) optimize aryl-aryl coupling .
- Purification : Flash chromatography (gradient elution with ethyl acetate/hexane) ensures purity, as seen in analogous biphenyl amines .
- Yield Optimization : Elevated temperatures (80–120°C) and inert atmospheres reduce side reactions. Monitor intermediates via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify amine protons (δ 3.5–5.0 ppm) and trifluoromethyl carbons (δ 110–125 ppm, split due to coupling with fluorine) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~354.1) and fragmentation patterns .
- X-ray Crystallography : Resolve torsional angles between biphenyl rings, influenced by trifluoromethyl steric effects .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 1–4 weeks. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C expected, based on similar fluorinated biphenyls) .
Advanced Research Questions
Q. How do the trifluoromethyl groups impact electronic properties and torsional barriers in the biphenyl scaffold?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations reveal:
- Electron-Withdrawing Effects : Trifluoromethyl groups reduce electron density on the biphenyl ring, altering reactivity in electrophilic substitutions .
- Torsional Energy (V₂) : Compare with substituents in Table 1 (adapted from ):
| Substituent | V₂ (kcal/mol) |
|---|---|
| 4-Fluoro | -4.26 |
| 4-Trifluoromethyl | -4.37 |
| 3',4'-Difluoro | -4.31 |
| 2',3-Bis(CF₃) | Predicted: -4.45 |
- Steric Effects : Bulky CF₃ groups increase dihedral angles (~30–45°), reducing conjugation between rings .
Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines and control compounds (e.g., 4'-fluoro analogues) to isolate target effects .
- Dose-Response Curves : Identify off-target toxicity thresholds (IC₅₀ > 50 µM suggests selectivity) .
- Molecular Dynamics Simulations : Model hydrogen bonding between the amine group and protein active sites (e.g., cytochrome P450) to explain inhibition variability .
Q. How can researchers design experiments to study interactions with biomolecules (e.g., proteins or DNA)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with target proteins .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence when the compound binds to albumin or DNA .
- Crystallography : Co-crystallize with enzymes (e.g., kinases) to map binding pockets influenced by CF₃ substituents .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar biphenyl amines?
- Methodological Answer :
- Variable Catalyst Loadings : Pd concentrations (0.5–5 mol%) significantly impact yields. Lower loads reduce costs but may slow kinetics .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates but may promote side reactions .
- Contamination Mitigation : Use Chelex resin to remove trace metals that deactivate catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
